molecular formula C23H21O4P B105574 Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester CAS No. 19491-23-7

Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester

Cat. No. B105574
CAS RN: 19491-23-7
M. Wt: 392.4 g/mol
InChI Key: BXNHZDBICLFYJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester, also known as dimethyl malonate, is a colorless liquid that is commonly used in organic synthesis. It is an ester of malonic acid and is widely used in the pharmaceutical industry for the synthesis of various drugs. The compound is also used in the production of agrochemicals, dyes, and flavors.

Mechanism Of Action

The mechanism of action of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is based on its ability to act as a nucleophile. The compound is highly reactive and can readily form covalent bonds with other molecules. This property makes it an excellent reagent for organic synthesis. The compound can also act as a leaving group in various reactions, making it useful in the synthesis of complex organic compounds.

Biochemical And Physiological Effects

Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester has no known biochemical or physiological effects. The compound is not used as a drug and is not known to have any therapeutic properties. It is primarily used in organic synthesis and has no known toxic effects on humans or animals.

Advantages And Limitations For Lab Experiments

The advantages of using malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in lab experiments are its high reactivity and versatility. The compound can be used in a wide range of reactions, making it an essential reagent in organic synthesis. The compound is also relatively inexpensive and is readily available from chemical suppliers.
The limitations of using malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in lab experiments are its potential toxicity and flammability. The compound is highly reactive and can pose a significant hazard if not handled properly. It is essential to follow proper safety procedures when working with this compound.

Future Directions

There are several future directions for research on malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester. One potential area of research is the development of new synthetic routes for the compound. Researchers could explore new catalysts or reaction conditions to improve the yield and purity of the product.
Another area of research is the development of new applications for the compound. Researchers could investigate the use of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in the production of new drugs or agrochemicals. The compound could also be used in the production of new flavors or fragrances.
Conclusion
Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is a versatile compound that is widely used in organic synthesis. It is an essential reagent in the production of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound has no known biochemical or physiological effects and is primarily used in lab experiments. While the compound has potential hazards, it is an important tool for researchers in the field of organic synthesis. There are several future directions for research on malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester, including the development of new synthetic routes and the investigation of new applications for the compound.

Synthesis Methods

The synthesis of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is carried out by the esterification of malonic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. The yield of the reaction is typically high, and the product is of high purity.

Scientific Research Applications

Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is widely used in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is also used in the production of flavors and fragrances. Due to its versatile nature, malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is an essential compound in modern organic synthesis.

properties

CAS RN

19491-23-7

Product Name

Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester

Molecular Formula

C23H21O4P

Molecular Weight

392.4 g/mol

IUPAC Name

dimethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate

InChI

InChI=1S/C23H21O4P/c1-26-22(24)21(23(25)27-2)28(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3

InChI Key

BXNHZDBICLFYJE-UHFFFAOYSA-N

SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.